1-Phenylpiperidin-4-amine dihydrochloride

Description

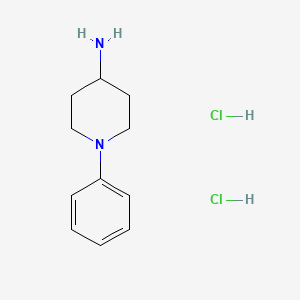

Structure

2D Structure

Properties

IUPAC Name |

1-phenylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;;/h1-5,10H,6-9,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDVAKLVDZXSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705460 | |

| Record name | 1-Phenylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082662-38-1 | |

| Record name | 1-Phenylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 1-Phenylpiperidin-4-one

One of the most common methods involves reductive amination of 1-phenylpiperidin-4-one with ammonia or appropriate amines, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.

- Reaction Conditions : Typically conducted in solvents such as ethanol or methanol, using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), sodium borohydride, or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).

- Temperature : Room temperature to mild heating (25–60°C).

- Advantages : High selectivity and moderate to good yields.

- Purification : Recrystallization from aqueous solvents or chromatography.

Multi-Step Synthesis via Cyanohydrin and Grignard Reagent

A patented industrially relevant method involves a sequence starting from 1-benzyl-4-piperidone:

- Step 1 : Formation of cyanohydrin intermediate from 1-benzyl-4-piperidone.

- Step 2 : Reaction of cyanohydrin with benzylmethylamine (or other N-protected alkylamines).

- Step 3 : Addition of phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group.

- Step 4 : Deprotection and hydrogenation to remove benzyl groups and yield the free amine.

- Final Step : Formation of dihydrochloride salt by treatment with hydrochloric acid.

This route reduces the number of steps compared to earlier methods and avoids the use of phenyllithium, which is industrially challenging.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyanohydrin formation | 1-benzyl-4-piperidone + HCN or equivalent | Intermediate for further steps |

| 2 | Amine addition | Benzylmethylamine, N-protected amines | Protects nitrogen functionality |

| 3 | Grignard reaction | Phenylmagnesium bromide | Introduces phenyl substituent |

| 4 | Deprotection & hydrogenation | Pd/C catalyst, H₂, methanol solvent | Removes benzyl protecting groups |

| 5 | Salt formation | HCl in aqueous medium | Yields dihydrochloride salt |

- Yield : Good overall yields reported.

- Industrial Suitability : Improved over older methods due to fewer steps and milder conditions.

Direct Condensation and Reduction Route

Another approach involves:

- Condensation of 4-piperidone hydrochloride monohydrate with aniline to form 4-anilinopiperidine intermediate.

- Alkylation with phenethyl halides under highly alkaline conditions.

- Acylation and further reduction steps to eventually yield target compounds related to 1-phenylpiperidin-4-amine derivatives.

Though this method is more focused on fentanyl synthesis, the intermediate 4-anilinopiperidine is closely related to 1-phenylpiperidin-4-amine and its derivatives.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Condensation | 4-piperidone hydrochloride + aniline | Room temp to 90°C, 15-35 hrs |

| 2 | Alkylation | Phenethyl halide, NaOH (pH > 14) | Reflux, 20-30 hrs |

| 3 | Acylation | Propionyl chloride, halogenated solvents | Dropwise addition, reflux |

| 4 | Reduction and purification | LiAlH₄ or catalytic hydrogenation | Yields intermediates |

- Limitations : Polymerization of 4-piperidone in step 1 and use of organic solvents increase cost and environmental burden.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | Methanol, ethanol, acetonitrile | Solubility and reaction rate |

| Temperature | 25–90°C | Higher temp accelerates reaction but may cause side reactions |

| Reducing agent | NaBH(OAc)₃, NaBH₄, H₂/Pd-C | Selectivity and completeness of reduction |

| Reaction Time | 15–72 hours depending on step | Longer time improves conversion but may increase impurities |

| pH | Neutral to highly alkaline (pH >14 in alkylation) | Controls reaction pathway and side reactions |

| Protection/deprotection | Benzyl groups, N-formyl groups | Protects amines during multi-step synthesis |

Purification and Salt Formation

The free base 1-phenylpiperidin-4-amine is often converted to its dihydrochloride salt to enhance:

- Solubility in aqueous media

- Stability during storage and handling

- Crystallinity for easier purification

Salt formation is achieved by treating the free amine with hydrochloric acid in aqueous or alcoholic solvents, followed by recrystallization.

Purification techniques include:

Analytical Characterization Relevant to Preparation

- NMR Spectroscopy : Confirms substitution pattern on piperidine ring and phenyl group.

- Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺ = 177.14 g/mol).

- Elemental Analysis : Confirms stoichiometry of dihydrochloride salt.

- HPLC : Assesses purity (>85% typical after purification).

- Melting Point : Dihydrochloride salt typically melts around 252–254°C.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Phenylpiperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted phenylpiperidin derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Phenylpiperidin-4-amine dihydrochloride has a molecular formula of CHClN$$ and a molecular weight of approximately 249.18 g/mol. It appears as a white crystalline powder and is soluble in water due to the presence of two hydrochloride groups. This solubility enhances its utility in various research applications.

Analytical Chemistry

Reference Standard

The primary application of this compound is as an analytical reference standard. It serves as a benchmark for identifying impurities in pharmaceutical formulations, particularly in the context of synthetic opioids like fentanyl. The compound's structural similarity to fentanyl allows researchers to ascertain its presence as an impurity, which is crucial for safety assessments and regulatory compliance.

Pharmacological Research

Opioid Research

this compound has been documented as an impurity in fentanyl analogs, highlighting its importance in opioid research. Its presence can affect the pharmacological profile of these compounds, necessitating detailed studies on its biological activity and interactions with opioid receptors.

Potential Therapeutic Applications

While specific pharmacological effects of this compound are not extensively documented, its structural characteristics suggest potential applications in:

- Central Nervous System Research : Due to its piperidine structure, it may interact with neurotransmitter systems.

- Ligand Design : The compound could be explored for developing new ligands targeting various receptors based on its chemical properties .

Case Studies and Research Findings

Recent studies have focused on the interactions of piperidine derivatives, including this compound, with biological systems. Notable findings include:

- Cytotoxicity Studies : Some derivatives have shown promising cytotoxic effects against cancer cell lines, indicating that modifications to the piperidine structure can enhance biological activity .

- Alzheimer's Disease Research : Piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer's treatment strategies .

Mechanism of Action

The exact mechanism of action of 1-Phenylpiperidin-4-amine dihydrochloride is not extensively documented. its structural similarity to other piperidine derivatives suggests that it may interact with similar molecular targets and pathways. Piperidine derivatives are known to exhibit a wide range of biological activities, including interactions with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-phenylpiperidin-4-amine dihydrochloride and analogous piperidine derivatives:

Key Research Findings and Functional Insights

Solubility and Stability: Dihydrochloride salts (e.g., this compound) generally exhibit higher aqueous solubility than monohydrochloride or freebase forms, making them preferable for injectable formulations . However, hygroscopicity may require controlled storage conditions .

Biological Activity :

- The phenyl substitution in this compound facilitates interactions with aromatic residues in enzyme active sites, common in CNS drug targets .

- Chlorobenzyl derivatives (e.g., 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride) show enhanced antimicrobial potency due to halogen-mediated hydrophobic interactions .

Synthetic Utility: Nitro-substituted analogs (e.g., 1-(3-methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride) serve as intermediates for reduction to amine derivatives or further functionalization . Heterocyclic variants (e.g., quinoxaline or pyridine derivatives) are leveraged in fluorescence-based assays or as chelating ligands .

Biological Activity

1-Phenylpiperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological systems. This article delves into its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₈Cl₂N₂

- CAS Number : 1082662-38-1

The compound features a piperidine ring substituted with a phenyl group at the 1-position and an amine group at the 4-position. This structural configuration is crucial for its biological activity, allowing it to interact with various receptors and enzymes.

The biological activity of this compound primarily revolves around its interactions with neurotransmitter systems. Key mechanisms include:

- Inhibition of Acetylcholinesterase (AChE) : This inhibition leads to increased levels of acetylcholine, which can enhance cholinergic transmission. Such activity is beneficial in treating neurodegenerative diseases like Alzheimer's disease .

- Opioid Receptor Modulation : The compound exhibits significant binding affinity for mu-opioid receptors, which are critical for pain modulation and reward pathways in the brain. Its structural similarity to endogenous opioids suggests potential analgesic effects.

In Vitro Studies

Recent studies have explored the compound's efficacy against various targets. Below is a summary of findings from relevant research:

Case Studies

- Neurodegenerative Disease Research : A study demonstrated that this compound improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic activity through AChE inhibition. This suggests potential therapeutic applications in treating cognitive deficits associated with neurodegeneration .

- Pain Management : In a comparative analysis of opioid receptor modulators, this compound exhibited analgesic properties similar to those of morphine but with a potentially improved safety profile due to its selective binding characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Phenylpiperidin-4-amine dihydrochloride, and how can reaction conditions be optimized for higher yield and purity?

- Methodological Answer : The compound is typically synthesized via Mannich reactions or coupling reactions using reagents like phenethylamine hydrochloride and acetophenone derivatives. Optimization involves adjusting reaction parameters such as solvent choice (e.g., ethanol or acetonitrile), temperature (room temperature to reflux), and catalyst/base selection (e.g., sodium hydride or potassium carbonate). For example, yields exceeding 87% have been reported using paraformaldehyde and phenethylamine hydrochloride under controlled conditions . Purification may involve recrystallization or chromatography, with characterization via NMR and mass spectrometry .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is evaluated using HPLC (e.g., Primesep 100 columns with UV detection at 200 nm) , mass spectrometry (e.g., ESI-MS for molecular weight confirmation), and X-ray photoelectron spectroscopy (XPS) for surface composition analysis. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation, particularly for detecting impurities like unreacted amines or byproducts .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Key safety measures include using personal protective equipment (PPE) such as nitrile gloves and safety goggles, working in a fume hood to avoid inhalation (H335 hazard), and ensuring proper waste disposal. The compound’s hazards (H302, H315, H319) necessitate emergency protocols for skin/eye contact, including immediate rinsing with water and medical consultation .

Advanced Research Questions

Q. How do structural modifications of the piperidine ring influence the compound’s receptor binding affinities and selectivity?

- Methodological Answer : Substitutions on the piperidine ring, such as ethyl or phenyl groups, alter steric and electronic properties. For instance, 1-ethyl-N-phenylpiperidin-4-amine exhibits reduced solubility compared to the parent compound, potentially affecting bioavailability. Comparative studies using radioligand binding assays (e.g., for serotonin or dopamine receptors) can quantify affinity changes. Computational modeling (e.g., molecular docking) further predicts interactions with target proteins .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should standardize protocols (e.g., using identical cell lines or enzyme sources) and perform impurity profiling via HPLC-MS. For example, trace amounts of N-phenylpiperidin-4-amine (an analog) can skew pharmacological results, necessitating rigorous purification .

Q. How does this compound interact with phosphodiesterase (PDE) enzymes, and what are the implications for anti-inflammatory studies?

- Methodological Answer : The compound may inhibit PDE4, reducing cAMP degradation and suppressing inflammatory mediators (e.g., leukotrienes). Activity is confirmed via enzymatic assays using recombinant PDE4 isoforms and measuring cAMP levels in macrophages. Contradictory results across studies often stem from variations in isoform specificity or off-target effects, which can be clarified using selective PDE4 inhibitors as controls .

Q. What are the environmental factors affecting the stability of this compound in experimental setups?

- Methodological Answer : Stability is pH-dependent, with degradation observed under alkaline conditions. Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with LC-MS analysis identify degradation products like phenylpiperidine oxides. Buffered solutions (pH 4–6) and inert atmospheres (N₂) are recommended for long-term storage .

Data Analysis and Experimental Design

Q. How can researchers design dose-response studies to evaluate the compound’s cytotoxicity and therapeutic index?

- Methodological Answer : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) in cell viability assays (MTT or resazurin-based) across multiple cell lines (e.g., HEK293, HepG2). Calculate IC₅₀ values and compare to therapeutic doses in receptor binding assays. For instance, a study reported IC₅₀ values of 12 µM in cancer cells, highlighting the need for selectivity analysis to avoid off-target toxicity .

Q. What statistical approaches are suitable for analyzing contradictory data in receptor binding studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.